2,3-dibromo-1H-pyrrolo[2,3-c]pyridine
Overview
Description
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4Br2N2. It is characterized by a pyrrolo[2,3-c]pyridine core structure with bromine atoms substituted at the 2 and 3 positions.
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolopyrazine derivatives interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of biological activities .
Pharmacokinetics
A similar compound, 5m, was found to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting that 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine might have similar properties.
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions are primarily inhibitory, leading to the suppression of downstream signaling pathways that are critical for cell proliferation and survival. Additionally, this compound has shown potential in modulating kinase activity, which is essential for various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis . This compound also significantly impedes the migration and invasion of these cancer cells, highlighting its potential as an anti-cancer agent. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on FGFRs, leading to the inhibition of their kinase activity . This binding prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby blocking the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, although some adaptive responses may occur in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may retain or lose biological activity . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, or amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Palladium catalysts are often used in the presence of bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide would yield 2,3-diazido-1H-pyrrolo[2,3-c]pyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine .
Scientific Research Applications
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the bromine substitutions, leading to different reactivity and applications.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with different substitution patterns and biological activities.
Uniqueness
2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications .
Properties
IUPAC Name |
2,3-dibromo-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-4-1-2-10-3-5(4)11-7(6)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMIUTTWNGSBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285934 | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-83-7 | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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